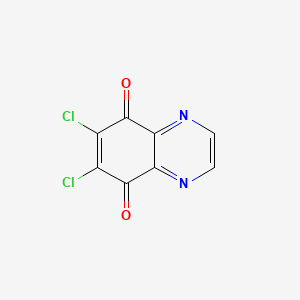

6,7-Dichloroquinoxaline-5,8-dione

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6,7-dichloroquinoxaline-5,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2N2O2/c9-3-4(10)8(14)6-5(7(3)13)11-1-2-12-6/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYCJGXCYDOTGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=O)C(=C(C2=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90144624 | |

| Record name | 5,8-Quinoxalinedione, 6,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102072-82-2 | |

| Record name | 6,7-Dichloro-5,8-quinoxalinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102072-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Quinoxalinedione, 6,7-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102072822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8-Quinoxalinedione, 6,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways for 6,7 Dichloroquinoxaline 5,8 Dione and Its Derivatives

Direct Synthesis of 6,7-Dichloroquinoxaline-5,8-dione

The direct synthesis of 6,7-dichloroquinoxaline-5,8-dione has been approached through various methodologies, with a key focus on improving yield and efficiency.

Established Reaction Schemes and Conditions

An established method for preparing 6,7-dichloroquinoxaline-5,8-dione involves a multi-step sequence starting from commercially available materials. One such route begins with 4-aminophenol. kist.re.kr A crucial step in this process is the chloroxidation of the sulfuric acid salt of 8-amino-5-quinoxalinol. kist.re.krsemanticscholar.org

Another documented synthesis involves the oxidation of 5-amino-8-hydroxyquinoline, which was one of the earliest reported methods. researchgate.net A three-stage reaction sequence starting from this precursor has also been described. researchgate.net

Improved Synthetic Procedures and Yield Optimization

The optimized procedure involves heating a solution of 8-acetamido-5-quinoxalinol in 2N H₂SO₄ to reflux, followed by concentration and dilution with concentrated HCl. Sodium chlorate (B79027) is then added in portions at 0 °C. After quenching with water, the product is extracted and recrystallized to yield 6,7-dichloroquinoxaline-5,8-dione as a pale yellow solid. semanticscholar.org

| Starting Material | Key Intermediate | Overall Yield | Reference |

| 4-Aminophenol | 8-Amino-5-quinoxalinol sulfuric acid salt | 27% | kist.re.krsemanticscholar.org |

Role of Starting Materials and Reagents

The choice of starting materials and reagents is critical for the successful synthesis of 6,7-dichloroquinoxaline-5,8-dione.

Starting Materials: 4-Aminophenol serves as a readily available and cost-effective starting point for a multi-step synthesis. kist.re.kr 8-Hydroxyquinoline and 8-hydroxy-2-methylquinoline are also utilized as precursors for obtaining the quinolinedione core through oxidation. researchgate.net

Reagents:

Sodium Chlorate (NaClO₃) and Hydrochloric Acid (HCl): This combination is crucial for the chloroxidation step, which introduces the chloro groups and forms the dione (B5365651) structure. semanticscholar.orgmdpi.com

Sulfuric Acid (H₂SO₄): Used to form the salt of the amino-quinoxalinol intermediate, which appears to be a more suitable substrate for the subsequent chloroxidation. kist.re.krsemanticscholar.org

Selenium Dioxide (SeO₂): While not used for the direct synthesis of the title compound, it is a key reagent for the oxidation of methyl groups on the quinoxaline (B1680401) ring, as seen in the synthesis of derivatives. mdpi.com

Derivatization Strategies and Functionalization of the Quinoxaline Core

The 6,7-dichloroquinoxaline-5,8-dione scaffold is a versatile platform for the synthesis of a wide array of derivatives through various functionalization strategies.

Synthesis of 2-Substituted-5,8-Quinoxalinedione Derivatives

Modifications at the C2 position of the quinoline-5,8-dione ring system have been explored to generate novel derivatives.

One approach involves the oxidation of a pre-existing methyl group at the C2 position. For instance, 6,7-dichloro-2-methyl-5,8-quinolinedione can be oxidized using selenium dioxide in aqueous dioxane to yield 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde. mdpi.com

Another strategy involves the oxidation of substituted quinolin-8-ol precursors. For example, 2-hydroxyquinolin-8-ol and 2-chloroquinolin-8-ol (B1361850) can be oxidized with sodium chlorate in hydrochloric acid to produce 6,7-dichloro-2-hydroxy-5,8-quinolinedione and 2,6,7-trichloro-5,8-quinolinedione, respectively. mdpi.com

| Precursor | Reagents | Product | Reference |

| 6,7-dichloro-2-methyl-5,8-quinolinedione | Selenium dioxide, dioxane, water | 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde | mdpi.com |

| 2-hydroxyquinolin-8-ol | Sodium chlorate, hydrochloric acid | 6,7-dichloro-2-hydroxy-5,8-quinolinedione | mdpi.com |

| 2-chloroquinolin-8-ol | Sodium chlorate, hydrochloric acid | 2,6,7-trichloro-5,8-quinolinedione | mdpi.com |

Heterocyclization Reactions with Active Methylene (B1212753) Reagents and Pyridine (B92270) Derivatives

The reaction of 6,7-dichloroquinoxaline-5,8-dione and its analogs with nucleophiles leads to the formation of new heterocyclic systems.

A series of novel indolizinophthalazine-5,12-dione derivatives have been synthesized through the reaction of 6,7-dichlorophthalazine-5,8-dione (B1214999) with active methylene reagents and pyridine derivatives. researchgate.net This suggests that similar reactions could be applied to 6,7-dichloroquinoxaline-5,8-dione.

Furthermore, the reaction of 6,7-dichloroquinoline-5,8-dione (B1222834) with various 2-aminopyridine (B139424) derivatives has been shown to produce 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-diones as the major product through a condensation and rearrangement process. nih.govunipa.it This reaction proceeds via an unexpected nucleophilic substitution at the C7 position. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 6,7-Dichlorophthalazine-5,8-dione | Active methylene reagents and pyridine derivatives | Indolizinophthalazine-5,12-dione derivatives | researchgate.net |

| 6,7-Dichloroquinoline-5,8-dione | 2-Aminopyridine derivatives | 4a,10,11-Triazabenzo[3,2-a]fluorene-5,6-diones | nih.govunipa.it |

Formation of Fused Ring Systems (e.g., Indolizinoquinoxaline-5,12-dione)

The creation of extended, fused-ring architectures from 6,7-dichloroquinoxaline-5,8-dione is a key strategy for developing novel molecular entities. These reactions often proceed through a sequence of nucleophilic substitution followed by cyclization.

A notable example is the synthesis of indolizinoquinoxaline-5,12-dione derivatives. These compounds can be prepared via a one-step heterocyclization reaction involving 6,7-dichloroquinoxaline-5,8-dione, various pyridine derivatives, and active methylene reagents. This transformation builds the indolizine (B1195054) system fused to the quinoxaline core, demonstrating a powerful method for generating complex polycyclic structures.

Another significant fused system, pyrazino[2,3-g]quinoxalinediones , is synthesized from 6,7-dichloroquinoxaline-5,8-dione. researchgate.net This transformation is achieved by reacting the dichlorinated starting material with aliphatic diamines, such as ethylenediamine. The reaction involves a double nucleophilic substitution where the diamine displaces both chlorine atoms, forming a new pyrazine (B50134) ring fused to the quinoxaline skeleton. researchgate.net

Introduction of Heterocycles (e.g., Pyrazolo, Thiazolidinone) via Functionalization

The chlorine atoms at the C6 and C7 positions of 6,7-dichloroquinoxaline-5,8-dione are adept leaving groups, facilitating the introduction of various heterocyclic moieties through nucleophilic substitution.

Thiazolidinone -containing quinoxaline derivatives have been synthesized, highlighting the utility of this scaffold in creating hybrid molecules. For instance, new series of compounds featuring a 4-thiazolidinone (B1220212) pharmacophore have been successfully prepared and characterized. These syntheses underscore the accessibility of such derivatives for further study.

The fusion of a pyrazole ring to the quinoxaline framework has also been explored. An efficient, one-pot, transition-metal-free procedure has been developed for synthesizing pyrazolo[1,5-a]quinoxalin-4(5H)-ones . researchgate.net This method proceeds from 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles and various primary alkylamines, involving an initial amidation followed by an intramolecular nucleophilic aromatic substitution to construct the new 5,6-fused ring system. researchgate.net

Advanced Synthetic Approaches (e.g., Microwave-Assisted Synthesis)

Modern synthetic techniques are increasingly applied to the synthesis of quinoxaline derivatives to improve efficiency and yield. Microwave-assisted synthesis has emerged as a powerful tool, offering significant advantages over conventional heating methods. elsevierpure.com

Benefits of microwave irradiation in this context include dramatic acceleration of reaction rates, leading to substantially shorter reaction times (often from hours to minutes), and frequently resulting in higher product yields and purities. elsevierpure.com For example, an efficient protocol for synthesizing 5,6-dihydroindolo[1,2-a]quinoxaline derivatives has been developed using a CuI-catalyzed intramolecular N-arylation under microwave irradiation. This method affords the tetracyclic products in good to excellent yields (83-97%) within short reaction times of 45-60 minutes. In other instances, reactions that fail to proceed under traditional thermal conditions have been successfully carried out using microwave energy. elsevierpure.com

| Reaction Type | Method | Key Advantages | Yield | Time | Reference |

| Intramolecular N-arylation | Microwave-Assisted | High Yield, Short Reaction Time | 83-97% | 45-60 min | |

| Pyrimidine Synthesis | Microwave-Assisted | Reduced Reaction Time | ~Same as Conventional | 3-5 min (vs 6-9 h) | elsevierpure.com |

| Thiazolidinone Synthesis | Microwave-Assisted | Reduced Time, Higher Yield | Higher than Conventional | 5-10 min (vs 2-4 h) | elsevierpure.com |

Reaction Mechanisms and Chemical Transformations

The reactivity of the 6,7-dichloroquinoxaline-5,8-dione system is dominated by the electron-deficient nature of its quinone ring, which is further enhanced by the presence of the two chlorine atoms. This makes the C6 and C7 positions prime targets for nucleophilic attack.

Nucleophilic Substitution Reactions on the Quinoxaline-5,8-dione (B3348068) System

Nucleophilic substitution is the most fundamental and widely exploited transformation for this class of compounds. The reaction involves the displacement of one or both chloride ions by a wide range of nucleophiles.

Regioselective Substitution Patterns at C6 and C7

The question of which chlorine atom is substituted first (regioselectivity) is of significant synthetic interest. Studies on the closely related 6,7-dichloroquinoline-5,8-dione provide valuable insights. nih.gov The outcome of these reactions appears to be highly dependent on the nature of the incoming nucleophile. nih.govunipa.it

For example, the reaction of 6,7-dichloroquinoline-5,8-dione with 2-aminopyridine derivatives resulted in an unexpected nucleophilic substitution primarily at the C7 position. nih.govunipa.it Conversely, previous work using ethyl acetoacetate (B1235776) as the nucleophile showed that substitution occurred at the C6 position. nih.govunipa.it This demonstrates that the regioselectivity is not intrinsic to the substrate alone but is a function of the entire reaction system, including the nucleophile. Theoretical factors influencing this selectivity include the distribution of electron density and the orbital contributions to the Lowest Unoccupied Molecular Orbital (LUMO) at the C6 and C7 carbons.

| Nucleophile (on Quinoline-5,8-dione) | Position of Substitution | Product Type | Reference |

| 2-Aminopyridine derivatives | C7 | Ortho-quinones | nih.govunipa.it |

| Ethyl acetoacetate | C6 | Para-quinones | nih.govunipa.it |

Reactions with Dinucleophiles (Aromatic and Aliphatic)

Dinucleophiles, which possess two nucleophilic centers, can react with 6,7-dichloroquinoxaline-5,8-dione to form new heterocyclic rings fused to the quinoxaline core.

Aromatic dinucleophiles , such as 2-aminopyridine derivatives, react with the analogous 6,7-dichloroquinoline-5,8-dione to yield complex fused systems like 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-dione . nih.gov This reaction involves not just a simple substitution but a subsequent condensation and rearrangement, highlighting the complex pathways available when using functionalized dinucleophiles. nih.gov

Aliphatic dinucleophiles , such as ethylenediamine, react in a more direct double substitution manner. The reaction with 6,7-dichloroquinoxaline-5,8-dione leads to the formation of tetracyclic systems like pyrazino[2,3-g]quinoxalinediones , where both chlorine atoms are displaced by the amino groups of the diamine to form a new six-membered ring. researchgate.net

Oxidation and Reduction Chemistry of the Quinoxaline Moiety

The quinoxaline-5,8-dione core is a privileged scaffold in medicinal chemistry, in part due to its rich redox chemistry. The electron-deficient nature of the pyrazine ring, combined with the quinone system, makes it susceptible to a variety of oxidative and reductive transformations. These reactions are crucial not only for the synthesis of new derivatives but also for the biological mechanisms of action of these compounds, which often involve redox cycling.

Conversion to Ortho-Quinone Derivatives

While 6,7-dichloroquinoxaline-5,8-dione is a para-quinone (p-quinone), specific reaction conditions can lead to the formation of isomeric ortho-quinones (o-quinones). This transformation is significant as it dramatically alters the molecule's geometry and electronic properties, providing a pathway to novel, biologically active compounds.

A notable, though analogous, example is seen in the reaction of 6,7-dichloroquinoline-5,8-dione with various 2-aminopyridine derivatives. nih.gov In this process, a nucleophilic substitution was expected to occur at the C6 position. However, the reaction unexpectedly yielded ortho-quinone derivatives through nucleophilic substitution at the C7 position, followed by condensation and rearrangement. nih.gov This surprising outcome highlights that the regiochemistry of substitution is not always predictable and provides a valuable synthetic route to o-quinones, which are themselves important chemical entities. nih.gov The formation of these 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-diones was unambiguously confirmed by X-ray crystallography, demonstrating a simple yet effective method for preparing these complex, biologically relevant ortho-quinone structures. nih.gov

Metal-Assisted Redox Transformations

Metal catalysts play a pivotal role in modulating the redox activity of quinoxaline-diones. These transformations are central to creating derivatives with tailored electronic properties. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been effectively used to functionalize the chloro-positions of the quinone ring. researchgate.net

In a study on the analogous 6,7-dichloro-5,8-quinolinequinone, palladium catalysis was used for amination reactions with various anilines. researchgate.net This process, while primarily a substitution reaction, is intimately linked to the redox nature of the system. The catalytic cycle involves oxidative addition and reductive elimination steps on the metal center, influenced by the electronic environment of the quinolinequinone. The efficiency and selectivity of these transformations are highly dependent on the electronic nature of the nucleophile, a key aspect of reactivity discussed further in section 2.3.6. researchgate.net

Cyclization and Condensation Reactions

The dione functionality and the reactive chloro-substituents on the 6,7-dichloroquinoxaline-5,8-dione ring make it an excellent substrate for cyclization and condensation reactions, leading to the formation of complex, polycyclic heterocyclic systems. These reactions are fundamental in building molecular diversity from a common starting material.

For instance, the reaction of 6,7-dichloro-5,8-quinoxalinedione with 1,2-phenylenediamine results in a tetracyclic compound. semanticscholar.org This type of condensation is a powerful tool for creating extended aromatic systems with unique photophysical and biological properties. Similarly, its reaction with 2-aminopyridine leads to a complex, rearranged tetracyclic product, demonstrating its utility in constructing novel scaffolds. nih.govsemanticscholar.org

A well-established intramolecular condensation reaction is the Dieckmann condensation, which is used to form cyclic β-keto esters from 1,6- or 1,7-diesters. libretexts.orgmasterorganicchemistry.com This reaction proceeds via intramolecular nucleophilic attack of an enolate on an ester, leading to the formation of stable five- or six-membered rings. libretexts.orgmasterorganicchemistry.comyoutube.com While not a direct reaction of 6,7-dichloroquinoxaline-5,8-dione itself, derivatives of the quinoxaline system bearing appropriate diester side chains could undergo this cyclization to yield fused ring systems. The mechanism involves deprotonation to form an enolate, followed by an intramolecular nucleophilic attack to form a new ring. libretexts.org

The table below summarizes key condensation reactions involving quinoxalinedione (B3055175) and its analogs.

| Reactant with Quinoxalinedione Core | Product Type | Key Feature | Reference |

|---|---|---|---|

| 1,2-Phenylenediamine | Tetracyclic Heterocycle | Formation of an extended, fused aromatic system. | semanticscholar.org |

| 2-Aminopyridine Derivatives | Rearranged Tetracyclic o-Quinone | Unexpected rearrangement leading to a complex ortho-quinone structure. | nih.gov |

Radical Coupling and Photoredox Catalysis

Modern synthetic methods, particularly those involving radical intermediates and photoredox catalysis, have opened new avenues for the functionalization of heterocyclic compounds like quinoxalinones. These methods often proceed under mild conditions and exhibit high functional group tolerance.

A recent study developed an iridium-catalyzed photoredox cross-coupling reaction to install quinoxalinone moieties at the C7 position of thiazolino ring-fused 2-pyridones (TRPs). nih.gov This methodology involves the generation of a radical species from a C7-chloromethyl-substituted TRP, which then couples with a quinoxalinone. The reaction proceeds smoothly under mild conditions and tolerates a variety of substituents on both coupling partners. nih.gov This approach is particularly valuable from a drug discovery perspective, as it allows for the late-stage modification of complex, biologically relevant scaffolds, potentially leading to more potent and drug-like candidates. nih.gov

Diazotization and Amination Pathways

Amination of the 6,7-dichloroquinoxaline-5,8-dione core is a critical transformation for generating derivatives with significant biological activity. The introduction of amino groups can modulate the compound's electronic properties, solubility, and ability to form hydrogen bonds with biological targets.

Palladium-catalyzed amination reactions have been successfully employed for this purpose. researchgate.net Research on the closely related 6,7-dichloro-5,8-quinolinequinone demonstrates that the outcome of these reactions is highly dependent on the electronic nature of the amine. Selective mono-amination was achieved in high yields when using electron-rich (ER) anilines. In contrast, reactions with electron-deficient (ED) anilines were less selective, yielding mixtures of diamine and other more complex derivatives. researchgate.net This highlights the fine-tuning required to control the reactivity of the two chlorine atoms, which can be exploited for the selective synthesis of either mono- or di-substituted products.

Influence of Electronic Effects on Reactivity

The reactivity of 6,7-dichloroquinoxaline-5,8-dione and its derivatives is profoundly influenced by electronic effects, which dictate the regioselectivity and feasibility of various transformations. These effects arise from the interplay of the electron-withdrawing quinone and pyrazine rings, the halogen substituents, and any other functional groups present on the scaffold.

The influence of electronics is clearly demonstrated in palladium-catalyzed amination reactions, where electron-rich anilines lead to selective mono-substitution, while electron-deficient anilines result in more complex product mixtures. researchgate.net This difference in reactivity can be attributed to the nucleophilicity of the aniline; the more nucleophilic ER anilines react more readily and selectively under controlled conditions. researchgate.net

Furthermore, theoretical calculations, such as those determining molecular electrostatic potential (MEP) and electron affinity energies (EAEs), provide quantitative insight into this reactivity. researchgate.netmdpi.com For a series of polycyclic quinones, it was found that electron-withdrawing groups increase the EAE, making the quinone a better electron acceptor. researchgate.net In studies of 6,7-dichloro-5,8-quinolinedione derivatives, MEP maps show that nucleophilic regions are localized near the nitrogen atoms and the carbonyl groups. mdpi.com Introducing different substituents at the C2 position significantly influences the electrostatic potential and the molecule's reactivity towards nucleophiles. mdpi.com

The table below details the observed outcomes of amination based on the electronic nature of the reacting aniline, illustrating the practical consequences of these electronic effects.

| Aniline Type | Key Electronic Feature | Observed Product(s) | Reference |

|---|---|---|---|

| Electron-Rich (ER) Anilines | Higher nucleophilicity | Selective formation of monoamine derivatives in high yields. | researchgate.net |

| Electron-Deficient (ED) Anilines | Lower nucleophilicity | Formation of diamine and more complex derivatives alongside the target monoamine. | researchgate.net |

Structural Elucidation and Spectroscopic Characterization Techniques

A Versatile Building Block

Intermediate in Multi-step SynthesesDue to its functional group handles, 6,7-dichloroquinoxaline-5,8-dione serves as a key intermediate in multi-step synthetic sequences. It provides a platform for the sequential introduction of different substituents, enabling the targeted synthesis of complex organic molecules.

Applications in Material Science

Electrochemical Properties and Redox Behavior

Quinones are known for their redox activity, a property that is central to their function in many biological and chemical systems. acs.org The electrochemical behavior of 6,7-dichloroquinoxaline-5,8-dione is characterized by reversible reduction and oxidation processes. This redox activity is crucial for its potential applications in areas such as redox flow batteries and as a component in electrochemical sensors. nih.gov

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

The structure of 6,7-dichloroquinoxaline-5,8-dione and its derivatives is routinely confirmed using spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide detailed information about the arrangement of atoms in the molecule. mdpi.com Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, particularly the carbonyl (C=O) and C-Cl bonds. koreascience.kr

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight of 6,7-dichloroquinoxaline-5,8-dione and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). koreascience.kr This technique is essential for verifying the identity of the synthesized compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a fundamental tool in computational chemistry for predicting molecular geometries, energies, and various chemical reactivity parameters. However, specific DFT calculation results for 6,7-dichloroquinoxaline-5,8-dione are not documented in the available scientific literature. For comparative purposes, such studies are available for the related compound, 6,7-dichloro-5,8-quinolinedione, providing insights into its reactivity.

Geometric Optimization and Electronic Structure Determination

No specific studies detailing the geometric optimization and electronic structure of 6,7-dichloroquinoxaline-5,8-dione using DFT methods were found. This type of analysis would typically involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation, providing a foundational understanding of its three-dimensional shape and electron distribution.

Quantum Chemical Parameters

A comprehensive analysis of quantum chemical parameters for 6,7-dichloroquinoxaline-5,8-dione is not available in the current body of scientific literature. These parameters, including ionization potential, electron affinity, chemical potential, hardness, electronegativity, and the electrophilicity index, are crucial for predicting the chemical behavior and reactivity of a molecule. While such parameters have been calculated for derivatives of the closely related 6,7-dichloro-5,8-quinolinedione, highlighting their high reactivity towards nucleophilic targets, the corresponding data for the quinoxaline (B1680401) derivative is absent.

Molecular Orbital Analysis (HOMO/LUMO Energy and Delocalization)

There is no specific information available regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their delocalization for 6,7-dichloroquinoxaline-5,8-dione. This analysis is vital for understanding a molecule's electronic transitions and its ability to act as an electron donor or acceptor, which is fundamental to its reactivity. For other quinoxaline derivatives, HOMO and LUMO analysis has been used to investigate their stability and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for 6,7-dichloroquinoxaline-5,8-dione could not be found in the reviewed literature. An MEP map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. For instance, in derivatives of 6,7-dichloro-5,8-quinolinedione, MEP maps have shown that nucleophilic regions are localized near the nitrogen atom and carbonyl groups.

Correlation of Computational Data with Experimental Observations

Due to the absence of both computational data and relevant experimental observations, such as detailed spectroscopic shifts for 6,7-dichloroquinoxaline-5,8-dione, no correlation studies could be found. Such a correlation is essential for validating the accuracy of the computational methods used and for providing a deeper understanding of the experimental findings.

Molecular Modeling and Dynamics Simulations

No specific molecular modeling or dynamics simulation studies for 6,7-dichloroquinoxaline-5,8-dione were identified in the public domain. These simulations are instrumental in understanding the dynamic behavior of a molecule over time, including its conformational changes and interactions with other molecules, which is particularly important for predicting its biological activity.

Molecular Docking Studies for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to forecast the binding mode and affinity of a small molecule ligand to a protein's active site.

While specific molecular docking studies for 6,7-dichloroquinoxaline-5,8-dione are not extensively detailed in the available literature, research on the closely related analog, 6,7-dichloro-5,8-quinolinedione , provides significant insights. This analog has been the subject of docking studies to understand its interaction with proteins like the NQO1 enzyme (NAD(P)H:quinone oxidoreductase 1). Current time information in Bangalore, IN.mdpi.com In these studies, the quinolinedione scaffold was docked into the active site of the NQO1 protein (PDB ID: 2F1O) to determine its binding affinity, represented by the scoring value (ΔG), and to visualize the specific molecular interactions. Current time information in Bangalore, IN.

The primary goal of such studies is to understand how structural modifications to the quinoid scaffold affect enzymatic conversion rates. For instance, the introduction of different substituents at various positions on the ring system can alter the binding affinity and the nature of the interactions with key amino acid residues in the enzyme's active site. Current time information in Bangalore, IN.rsc.org In the case of 6,7-dichloro-2-methyl-5,8-quinolinedione, the molecule is positioned within a hydrophobic pocket of the NQO1 active site, near aromatic residues like Phe178, Tyr126, and Tyr128. rsc.org

| Compound | Scoring Value (ΔG) kcal/mol |

|---|---|

| 6,7-dichloro-5,8-quinolinedione | -8.1 |

| 6,7-dichloro-2-methyl-5,8-quinolinedione | -8.3 |

| 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde | -8.5 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. This method provides detailed information on the conformational changes and flexibility of molecules and their complexes with proteins over time. For quinoxaline derivatives, MD simulations are valuable for assessing the stability of ligand-protein complexes predicted by molecular docking. rsc.orgutrgv.edu

Studies on various quinoxaline derivatives show that MD simulations are typically performed to analyze parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, the root-mean-square fluctuation (RMSF) of individual atoms, and the radius of gyration. researchgate.net These analyses help to confirm that the ligand remains stably bound within the active site of the target protein throughout the simulation. For example, MD simulations have been used to study the stability of quinoxaline 1,4-di-N-oxide derivatives as potential inhibitors for enzymes from parasites like Trypanosoma cruzi. utrgv.edu Such simulations can reveal the persistence of key interactions, like hydrogen bonds and hydrophobic contacts, which are crucial for the ligand's inhibitory activity. rsc.org

Semi-Empirical Calculations

Semi-empirical calculations, which use a combination of theoretical principles and experimental parameters, provide a computationally efficient way to investigate the electronic properties of molecules. A key parameter often calculated for quinone-like structures is the electron affinity (Ea). Electron affinity is a fundamental property that influences the redox potential and the ability of the molecule to participate in electron transfer processes, which is central to the biological activity of many quinones. researchgate.net

Quantum chemical methods, particularly density functional theory (DFT), are frequently employed to estimate the electron affinity of quinone derivatives. researchgate.netwu.ac.th These calculations can determine both the vertical electron affinity (related to the energy of unoccupied molecular orbitals) and the adiabatic electron affinity (the energy difference between the neutral molecule and its radical anion). researchgate.net For quinones, a high electron affinity is often associated with their biological activity, as it facilitates the acceptance of electrons to form semiquinone radicals. researchgate.net Theoretical studies have established strong correlations between calculated electron affinities and experimentally determined values, validating the use of these computational methods for predicting the electronic behavior of new derivatives. researchgate.netconicet.gov.ar

In Silico Mechanistic Predictions for Chemical Transformations

Computational methods are instrumental in predicting the outcomes and understanding the mechanisms of chemical reactions. For halogenated quinones like 6,7-dichloroquinoxaline-5,8-dione, predicting the regioselectivity of nucleophilic substitution is a key area of interest.

An interesting case is the reaction of the related compound, 6,7-dichloroquinoline-5,8-dione (B1222834) , with 2-aminopyridine (B139424) derivatives. nih.gov Contrary to expectations based on previous reactions where substitution occurred at the C6 position, this reaction led to an unexpected nucleophilic substitution at the C7 position. nih.gov This outcome results in the formation of ortho-quinones rather than para-quinones. nih.gov Such unexpected regioselectivity can be rationalized through in silico analysis of the molecule's electronic structure. Computational calculations of atomic charges, electrostatic potential maps, and frontier molecular orbital densities can reveal the most electrophilic sites and predict the most likely position for nucleophilic attack. These theoretical predictions provide a powerful tool for understanding and anticipating the course of complex chemical transformations, guiding the synthesis of novel, biologically active compounds. nih.gov

Electronic and Electrochemical Properties of 6,7 Dichloroquinoxaline 5,8 Dione Systems

Redox Chemistry and Potential Investigations

The redox behavior of 6,7-dichloroquinoxaline-5,8-dione is a key aspect of its chemistry, influencing its potential applications in areas such as materials science and medicinal chemistry. The quinone moiety, a central feature of the molecule, is inherently redox-active, capable of accepting electrons in a stepwise manner.

Determination of Reduction Potentials

To illustrate the range of reduction potentials in related systems, the following table presents data for various quinoxaline (B1680401) derivatives. It is important to note that these are not direct values for 6,7-dichloroquinoxaline-5,8-dione but serve as a reference for understanding the electrochemical landscape of this class of compounds.

| Compound | First Reduction Potential (E½) | Conditions |

| Quinoxaline-di-N-oxide | - | - |

| 2,3-Dimethylquinoxaline-di-N-oxide | - | - |

| 2,3-Diphenylquinoxaline-di-N-oxide | - | - |

Data for specific reduction potentials of 6,7-dichloroquinoxaline-5,8-dione is not available in the reviewed literature. The table is intended to be illustrative of related compounds.

Influence of Substituents on Redox Behavior

The electronic properties of the quinoxaline-5,8-dione (B3348068) core are significantly influenced by the nature and position of substituents. The two chlorine atoms at the 6 and 7 positions of the target molecule are electron-withdrawing groups. Their presence is expected to increase the electron affinity of the quinone system, thereby making the reduction potentials more positive compared to the unsubstituted parent compound. This is a general trend observed in quinone chemistry, where electron-withdrawing substituents facilitate the acceptance of electrons.

Conversely, the introduction of electron-donating groups would be expected to have the opposite effect, making the reduction potentials more negative. Studies on other quinoxaline derivatives have shown that the introduction of groups at various positions can tune the redox properties, which in turn can influence their biological activity. nih.gov For example, the introduction of a methyl group at the C2 position of 6,7-dichloro-5,8-quinolinedione was found to significantly affect its biological activity compared to the unsubstituted compound. researchgate.net

Electrochemical Reactivity and Mechanism of Electron Transfer

The electrochemical reduction of quinone systems like 6,7-dichloroquinoxaline-5,8-dione typically proceeds through a series of one-electron transfer steps. The initial step involves the formation of a radical anion (semiquinone). In aprotic media, this species can be relatively stable. A second one-electron transfer then leads to the formation of a dianion.

Charge Transfer (CT) Transitions and Spectroscopic Signatures

The electronic absorption spectra of quinoxaline derivatives provide valuable information about their electronic structure. Typically, these compounds exhibit characteristic absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These bands arise from electronic transitions between different molecular orbitals.

For quinoxaline derivatives, two main types of transitions are generally observed:

π-π* transitions: These high-energy transitions, usually found in the UV region (around 305–325 nm for some derivatives), involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. nih.gov

n-π* transitions: These lower-energy transitions, often appearing in the visible region (around 400–410 nm for some derivatives), involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital. nih.gov

The formation of charge-transfer (CT) complexes between electron-donating molecules and electron-accepting molecules like quinones can give rise to new, distinct absorption bands. mdpi.com In the context of 6,7-dichloroquinoxaline-5,8-dione, the electron-deficient quinone ring makes it a potential electron acceptor. When it interacts with an electron-rich donor molecule, an electron can be partially or fully transferred from the donor's highest occupied molecular orbital (HOMO) to the acceptor's lowest unoccupied molecular orbital (LUMO). This creates a new electronic transition, the CT transition, which is often observed as a broad, intense absorption band at longer wavelengths (in the visible or near-infrared region). The energy of this CT band is directly related to the ionization potential of the donor and the electron affinity of the acceptor. mdpi.comscienceopen.com

The following table provides examples of UV-Vis absorption maxima for some quinoxaline derivatives, illustrating the regions where electronic transitions typically occur.

| Compound | λmax (nm) | Solvent | Transition Type |

| Quinoxaline derivative 5a | 305-325, 400-410 | DMSO | π-π, n-π |

| Quinoxaline derivative 5c | 364 | DMSO | n-σ* |

| 5,8-dibromo-2,3-bis(bromomethyl)quinoxaline (Q1) | - | Chloroform | - |

| 2,3-diphenyl-5,8-dibromoquinoxaline (Q2) | - | Chloroform | - |

| 2,3-bis(thien-2-yl)-5,8-dibromoquinoxaline (Q3) | - | Chloroform | - |

Specific spectroscopic data for 6,7-dichloroquinoxaline-5,8-dione were not available in the reviewed literature. The table presents data for related compounds to provide context. nih.govresearchgate.net

Correlation Between Electronic Properties and Chemical Reactivity

The electronic properties of 6,7-dichloroquinoxaline-5,8-dione are intrinsically linked to its chemical reactivity. The electron-deficient nature of the quinone ring, enhanced by the two chlorine substituents, makes it susceptible to nucleophilic attack. Computational studies on related 6,7-dichloro-5,8-quinolinedione derivatives have shown that these compounds are highly reactive towards nucleophilic targets. mdpi.com

The molecular electrostatic potential (MEP) map of these systems reveals that the regions around the carbonyl oxygens and the carbon atoms of the quinone ring are electron-poor, making them electrophilic sites. Conversely, the nitrogen atoms of the pyrazine (B50134) ring are typically electron-rich and act as nucleophilic sites. mdpi.com

The redox potential of the molecule is a direct measure of its ability to participate in electron transfer reactions, which is a fundamental aspect of many chemical transformations. A more positive reduction potential indicates a greater driving force for accepting electrons, which can correlate with its reactivity in processes such as oxidative damage to biological macromolecules or its function as an electron acceptor in organic electronic materials. The ability to tune the electronic properties through substitution allows for the rational design of molecules with specific reactivity profiles for various applications. nih.gov

Supramolecular Chemistry and Advanced Material Applications

Molecular Recognition and Host-Guest Systems

While specific studies on the molecular recognition and host-guest chemistry of 6,7-dichloroquinoxaline-5,8-dione are not extensively documented, the broader class of quinoxaline (B1680401) derivatives is known for its ability to participate in such interactions. The electron-deficient nature of the quinoxaline-5,8-dione (B3348068) core makes it an ideal guest for electron-rich host molecules. These interactions are often driven by charge-transfer complex formation. rsc.org

Furthermore, the nitrogen atoms within the quinoxaline ring system can act as hydrogen bond acceptors, enabling the molecule to bind to complementary hydrogen bond donors. nih.gov The chlorine substituents on the benzene (B151609) ring can also participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular architectures. The potential for multiple interaction sites suggests that 6,7-dichloroquinoxaline-5,8-dione could be a versatile component in the design of complex host-guest systems.

Self-Assembly Processes

The self-assembly of quinoxaline-based molecules is a powerful strategy for the bottom-up fabrication of functional nanomaterials. For the related quinoxaline-2,3(1H,4H)-dione, self-assembly processes driven by hydrogen bonding and π-π stacking interactions have been shown to lead to the formation of three-dimensional supramolecular frameworks. nih.gov It is anticipated that 6,7-dichloroquinoxaline-5,8-dione would also exhibit a strong tendency to self-assemble.

The planarity of the quinoxaline ring system facilitates intermolecular π-π stacking, while the carbonyl groups and nitrogen atoms provide sites for hydrogen bonding. The chlorine atoms can further influence the packing of the molecules in the solid state through dipole-dipole and halogen bonding interactions. These non-covalent forces can act cooperatively to direct the assembly of the molecules into well-defined structures such as nanotubes, nanofibers, and crystalline solids with potential applications in organic electronics and sensor technology. The subcomponent self-assembly approach, which utilizes reversible bond formation to create complex architectures, has been successfully applied to other heterocyclic systems and represents a promising avenue for the future exploration of 6,7-dichloroquinoxaline-5,8-dione's self-assembly behavior. nih.gov

Coordination Chemistry and Metal Complexation

The quinoxaline-5,8-dione scaffold contains multiple coordination sites, making it an excellent ligand for the formation of metal complexes. The two nitrogen atoms of the pyrazine (B50134) ring and the two carbonyl oxygen atoms of the quinone moiety can all participate in binding to metal ions. This versatility allows for the construction of a wide range of coordination compounds with diverse geometries and properties.

The synthesis of metal complexes with quinoxaline-dione ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. For instance, a series of isostructural lanthanide-organic complexes with the related quinoxaline-2,3(1H,4H)-dione (H₂QXD) ligand were synthesized under hydrothermal conditions. rsc.org These complexes, with the general formula [Ln₂(OH)(HQXD)(H₂QXD)₂]·H₂O (where Ln = Eu, Tb, Sm, Dy, Gd), were characterized using a variety of techniques including powder X-ray diffraction (PXRD), infrared spectroscopy (IR), elemental analysis (EA), and thermogravimetric-differential thermal analysis (TG-DTA). rsc.orgrsc.org Single-crystal X-ray diffraction analysis of the europium complex revealed a structure featuring one-dimensional chiral "Eu₂O₃" chains surrounded by the organic ligands. rsc.org

While specific metal complexes of 6,7-dichloroquinoxaline-5,8-dione are not as well-documented, the synthetic strategies employed for the unsubstituted analogue provide a clear roadmap for future work. The electron-withdrawing chloro groups in 6,7-dichloroquinoxaline-5,8-dione are expected to influence the electronic properties of the resulting metal complexes.

In its metal complexes, quinoxaline-dione can act as a versatile ligand. In the reported lanthanide complexes of quinoxaline-2,3(1H,4H)-dione, the ligand exhibits two different coordination modes. The two oxygen atoms of the dione (B5365651) moiety can be either mono-dentate or bi-dentate, bridging between metal centers. rsc.org This flexibility in coordination allows for the formation of extended one-, two-, or three-dimensional coordination polymers. The nitrogen atoms of the quinoxaline ring can also participate in coordination, further increasing the structural diversity of the resulting metal complexes. nih.gov The specific coordination mode adopted will depend on a variety of factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Lanthanide complexes are well-known for their unique luminescent properties, which arise from the f-f electronic transitions of the lanthanide ions. nih.gov However, direct excitation of the lanthanide ion is often inefficient. The use of an organic ligand that can absorb light and transfer the energy to the metal ion, a process known as the "antenna effect," can significantly enhance the luminescence. nih.gov

Quinoxaline-dione ligands have been shown to be effective antennas for sensitizing lanthanide luminescence. nih.gov In the series of lanthanide-quinoxaline-2,3(1H,4H)-dione complexes, the ligand was found to efficiently transfer energy to the lanthanide cations, resulting in characteristic luminescence from the metal ions. nih.govrsc.org The luminescent properties of these complexes, such as the emission wavelength and quantum yield, are highly dependent on the specific lanthanide ion used.

| Lanthanide Ion | Luminescence Color | Key Transition |

|---|---|---|

| Europium (Eu³⁺) | Red | ⁵D₀ → ⁷F₂ |

| Terbium (Tb³⁺) | Green | ⁵D₄ → ⁷F₅ |

The efficiency of the antenna effect in lanthanide complexes is governed by the energy transfer mechanism from the ligand to the metal ion. This process typically occurs from the triplet excited state of the ligand to the emissive energy level of the lanthanide ion. For efficient energy transfer to occur, the triplet state energy of the ligand must be slightly higher than the energy of the accepting level of the lanthanide ion.

In the case of the lanthanide-quinoxaline-2,3(1H,4H)-dione complexes, studies have shown that the energy transfer from the triplet state of the ligand to the Tb³⁺ ion is more effective than to Eu³⁺, Sm³⁺, and Dy³⁺ ions. nih.govrsc.org This is attributed to a better energy level matching between the ligand's triplet state and the emissive level of the terbium ion. The singlet state energy level of the quinoxaline-2,3(1H,4H)-dione ligand has been calculated to be 36,101 cm⁻¹. nih.gov Understanding these energy transfer pathways is crucial for the rational design of new luminescent materials with tailored properties.

Crystal Engineering for Designed Solid-State Structures

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties by controlling intermolecular interactions. While a specific crystal structure for 6,7-dichloroquinoxaline-5,8-dione is not extensively detailed in the available literature, the principles of crystal engineering can be applied to predict and design its solid-state architecture based on the known behavior of related quinoxaline derivatives. nih.gov

The molecular structure of 6,7-dichloroquinoxaline-5,8-dione offers several key features for directed self-assembly in the solid state. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the carbonyl groups of the dione moiety can also participate in hydrogen bonding. Furthermore, the planar aromatic core is conducive to π-π stacking interactions, a significant driving force in the packing of many aromatic compounds. The chlorine substituents can engage in halogen bonding, an increasingly recognized and utilized non-covalent interaction in crystal engineering.

Studies on related quinoxaline structures reveal the prevalence of these interactions in dictating their crystal packing. For instance, the crystal structure of 6,8-dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline demonstrates how the quinoxaline core can serve as a scaffold for organizing appended functional groups through a network of intermolecular forces. iucr.org In this and similar structures, the planarity of the quinoxaline ring system facilitates close packing, often leading to layered arrangements stabilized by π-π interactions. nih.gov

The design of co-crystals represents a viable strategy in the crystal engineering of 6,7-dichloroquinoxaline-5,8-dione. By introducing complementary molecules (co-formers) that can form strong and directional hydrogen or halogen bonds, it is possible to create novel crystalline phases with tailored properties. For example, co-formers containing strong hydrogen bond donors, such as carboxylic acids or phenols, could interact with the nitrogen and oxygen atoms of the quinoxaline-dione core.

Table 1: Potential Intermolecular Interactions in the Crystal Engineering of 6,7-Dichloroquinoxaline-5,8-dione

| Interaction Type | Donor/Acceptor Site on 6,7-Dichloroquinoxaline-5,8-dione | Potential Co-former Functional Groups |

| Hydrogen Bonding | Nitrogen atoms (acceptor), Carbonyl oxygen atoms (acceptor) | Carboxylic acids, Alcohols, Amides |

| π-π Stacking | Quinoxaline aromatic ring system | Other planar aromatic molecules |

| Halogen Bonding | Chlorine atoms (acceptor/donor) | Lewis bases (e.g., pyridines), other halogenated compounds |

Potential in Metal-Organic Framework (MOF) Ligand Design

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The versatility in the choice of both the metal and the organic linker allows for the synthesis of MOFs with tunable pore sizes, high surface areas, and specific functionalities, making them promising for applications in gas storage, separation, catalysis, and drug delivery. researchgate.net

The 6,7-dichloroquinoxaline-5,8-dione molecule possesses several characteristics that make it a promising candidate for use as a ligand in the design of novel MOFs. The nitrogen atoms in the quinoxaline ring are excellent coordination sites for metal ions. Various quinoxaline derivatives have been successfully employed as ligands in the synthesis of MOFs, demonstrating the viability of this heterocyclic system as a building block. researchgate.net For example, copper-based MOFs utilizing quinoxaline-derived ligands have shown catalytic activity in organic reactions. researchgate.net

While the direct use of 6,7-dichloroquinoxaline-5,8-dione as a primary ligand in a reported MOF is not yet prominent, its derivatives or related structures are being explored. For instance, the synthesis of quinoxaline-5,8-diones with appended coordinating groups, such as carboxylates or pyridyls, could create versatile multitopic ligands for MOF construction. A series of 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones have been synthesized, showcasing the potential for functionalization of the quinoxaline-dione core to introduce additional coordination sites. nih.gov

Table 2: Potential Metal Ions and Coordination Geometries for MOFs with 6,7-Dichloroquinoxaline-5,8-dione-based Ligands

| Metal Ion | Potential Coordination Number | Possible Resulting MOF Dimensionality |

| Cu(II) | 4, 6 | 2D, 3D |

| Zn(II) | 4, 6 | 2D, 3D |

| Zr(IV) | 6, 8 | 3D |

| Co(II) | 4, 6 | 2D, 3D |

The computational modeling of interactions between 6,7-dichloroquinoxaline-5,8-dione and various metal ions can provide valuable insights into the feasibility of MOF synthesis and the potential structures and properties of the resulting materials. Such in silico studies can guide the selection of appropriate metal precursors and synthesis conditions, accelerating the discovery of new MOFs based on this intriguing heterocyclic ligand.

Molecular Interactions in Biological Contexts: Mechanistic Investigations

DNA Intercalation and Degradation Mechanisms

The planar, electron-deficient quinoxaline-dione ring system is a structural motif well-suited for interaction with DNA. Quinone-containing heterocyclic compounds are recognized for their potential as DNA intercalators, and 6,7-dichloro-5,8-quinoxalinedione serves as a valuable intermediate in the development of novel DNA intercalating agents koreascience.kr. The process of intercalation involves the insertion of this planar molecule between the base pairs of the DNA double helix.

While detailed studies on 6,7-Dichloroquinoxaline-5,8-dione itself are specific, the general mechanism can be inferred from related quinoline (B57606) structures like chloroquine. The quinoline moiety is considered responsible for intercalation, a process that is entropically driven and results in the elongation and stabilization of the DNA duplex nih.gov. This stabilization can interfere with normal DNA functions, such as replication and transcription nih.gov.

The binding affinity and base pair specificity are critical parameters for any DNA intercalating agent. While the general class of quinoline-diones is known to intercalate, specific binding affinity constants (Kd) and a definitive preference for GC-rich or other specific base pair sequences for 6,7-Dichloroquinoxaline-5,8-dione are not extensively detailed in the available research. Generally, the electronic and steric properties of the intercalator influence its binding preference.

The primary structural requirement for a compound to act as a classical DNA intercalator is a sufficiently large, planar, and typically aromatic or heteroaromatic system. The rigid, flat structure of the quinoxaline-dione core in 6,7-Dichloroquinoxaline-5,8-dione fulfills this essential criterion. This planarity allows it to slide into the space created between adjacent base pairs in the DNA helix, maximizing π-π stacking interactions with the aromatic rings of the DNA bases. The presence of substituents, such as the chloro groups, can further modulate the electronic properties and steric profile of the molecule, potentially influencing the stability and specificity of the DNA-ligand complex.

Enzyme Interaction and Inhibition Mechanisms

Beyond direct DNA interaction, 6,7-Dichloroquinoxaline-5,8-dione and its derivatives engage with several critical cellular enzymes, modulating their activity.

NAD(P)H:Quinone Oxidoreductase 1 (NQO1): Research has shown that derivatives of the closely related 6,7-dichloro-5,8-quinolinedione are effective substrates for the NQO1 enzyme. mdpi.comresearchgate.net NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones, a process often considered a detoxification pathway. However, for certain quinones, this bioreductive activation can lead to cytotoxic effects, a property exploited in cancer therapy. mdpi.comnih.gov The rate of enzymatic conversion by NQO1 is dependent on the type of substituent on the quinolinedione scaffold. mdpi.com

DNA Topoisomerase IB: While direct inhibition of DNA Topoisomerase IB by 6,7-Dichloroquinoxaline-5,8-dione is not explicitly detailed, related compounds based on a quinone scaffold, such as 6-arylamino-7-chloro-quinazoline-5,8-diones, have been identified as inhibitors of DNA topoisomerases. nih.gov Similarly, derivatives of isoquinoline-5,8-dione (B3342986) show inhibitory activity against topoisomerase II. nih.gov This suggests that the core quinone structure is a relevant pharmacophore for targeting this class of enzymes.

Tyrosyl-DNA Phosphodiesterase 2 (TDP2): 6,7-dichloroquinoline-5,8-dione (B1222834) is a pivotal starting material for the chemical synthesis of selective inhibitors of Tyrosyl-DNA Phosphodiesterase 2 (TDP2). nih.govnih.gov TDP2 is a DNA repair enzyme that removes stalled topoisomerase II (TOP2) cleavage complexes from DNA. nih.gov The development of furoquinolinedione and isoxazoloquinolinedione derivatives from the parent compound has yielded potent TDP2 inhibitors. nih.govnih.gov Inhibition of TDP2 is a therapeutic strategy to enhance the efficacy of TOP2-targeting anticancer drugs like etoposide. nih.gov

The molecular basis of interaction varies depending on the enzyme.

NQO1: The interaction is that of a substrate. The quinone moiety is recognized by the NQO1 active site and undergoes a two-electron reduction. This process is a form of bioreductive activation. mdpi.com

TDP2: For the derivatives synthesized from 6,7-dichloroquinoline-5,8-dione, the mechanism is inhibitory. By blocking the action of TDP2, these compounds prevent the repair of DNA damage caused by topoisomerase poisons, leading to an accumulation of DNA strand breaks and subsequent cell death. nih.govmdpi.com

Molecular docking studies on derivatives of 6,7-dichloro-5,8-quinolinedione have provided insight into the specific interactions within the NQO1 active site. These studies reveal a combination of hydrogen bonding and hydrophobic interactions that stabilize the ligand in the binding pocket. The parent scaffold, 6,7-dichloro-5,8-quinolinedione, forms a hydrogen bond between one of its carbonyl oxygens and the amino acid tyrosine (TYR126). mdpi.com It also engages in hydrophobic interactions with phenylalanine (PHE178), another tyrosine residue (TYR128), and the FAD cofactor essential for the enzyme's catalytic activity. mdpi.com Substituents at the C2 position can introduce additional hydrogen bonds, for example between a hydroxyl group and TYR126, further anchoring the molecule. mdpi.com

Table 1: Molecular Interactions of 6,7-Dichloro-5,8-quinolinedione with NQO1

| Interacting Residue/Cofactor | Type of Interaction | Reference |

|---|---|---|

| Tyrosine (TYR126) | Hydrogen Bond | mdpi.com |

| Phenylalanine (PHE178) | Hydrophobic Interaction | mdpi.com |

| Tyrosine (TYR128) | Hydrophobic Interaction | mdpi.com |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 6,7-Dichloroquinoxaline-5,8-dione |

| 6,7-dichloroquinoline-5,8-dione |

| 6-arylamino-7-chloro-quinazoline-5,8-diones |

| Chloroquine |

| Etoposide |

| FAD |

| Furoquinolinedione |

| Isoxazoloquinolinedione |

| Isoquinoline-5,8-dione |

| Phenylalanine |

Protein Binding Modalities and Functional Modulation

The biological effects of 6,7-dichloroquinoxaline-5,8-dione are intrinsically linked to its ability to bind to and modulate the function of key proteins. Understanding these binding modalities at a molecular level is crucial for elucidating its mechanism of action.

Interaction with Viral Proteins (e.g., SARS-CoV-2 Main Protease, Nucleocapsid Protein)

The COVID-19 pandemic spurred intensive research into inhibitors of SARS-CoV-2 proteins, with quinoxaline (B1680401) derivatives emerging as a promising class of compounds. nih.gov While direct experimental data on the interaction of 6,7-dichloroquinoxaline-5,8-dione with the SARS-CoV-2 main protease (Mpro) is not extensively available, studies on related quinoxaline derivatives provide valuable insights. Computational docking studies have suggested that quinoxaline derivatives can bind with high affinity to the Mpro, indicating their potential to inhibit viral replication. nih.gov For instance, molecular dynamics simulations of various quinoxaline-based compounds have shown stable binding within the enzyme's active site, primarily through hydrogen bonding and hydrophobic interactions. rsc.org

More specific evidence exists for the interaction of a closely related compound, 6-chloro-7-(2-morpholin-4-yl-ethylamino)quinoxaline-5,8-dione , with the coronavirus nucleocapsid (N) protein. nih.govresearchgate.net The N protein is a crucial structural component of the virus, responsible for packaging the viral RNA genome. nih.gov The aforementioned quinoxaline derivative has been identified as an inhibitor of coronavirus replication by targeting the N protein. nih.govresearchgate.net It has been shown to reduce the RNA-binding ability of the N protein's N-terminal domain (NTD). rsc.org This interaction likely disrupts the formation of the ribonucleoprotein complex, a critical step in the viral life cycle.

Table 1: Interaction of a Related Quinoxaline Derivative with Coronavirus Nucleocapsid Protein

| Compound | Viral Protein Target | Observed Effect | Reference |

| 6-chloro-7-(2-morpholin-4-yl-ethylamino)quinoxaline-5,8-dione | Coronavirus Nucleocapsid Protein (N Protein) | Inhibits coronavirus replication by reducing the RNA-binding ability of the N-terminal domain. | nih.govresearchgate.netrsc.org |

Structure-Function Relationships at the Molecular Level

The binding affinity and inhibitory potential of quinoxaline derivatives are dictated by their molecular structure. The quinoxaline core itself provides a scaffold for various interactions, including π–π stacking and hydrophobic interactions with the amino acid residues in the protein's binding pocket. rsc.org

In the context of antiviral activity, the nature and position of substituents on the quinoxaline ring play a pivotal role. For instance, in the case of influenza A virus NS1A protein inhibitors, substitutions at positions 2, 3, and 6 of the quinoxaline core were found to be critical for activity. nih.gov Specifically, bis-2-furyl substitutions at positions 2 and 3 resulted in the most potent compounds. nih.gov This highlights the importance of specific heterocyclic moieties in enhancing binding affinity.

For 6,7-dichloroquinoxaline-5,8-dione, the two chlorine atoms at positions 6 and 7 are expected to significantly influence its electronic properties and interaction profile. The chloro groups are electron-withdrawing and can engage in hydrophobic interactions within the binding site of a target protein. rsc.org The dione (B5365651) moiety at positions 5 and 8 introduces potential sites for hydrogen bonding and redox activity, which could be crucial for its biological function.

Influence of Structural Modifications on Molecular Interaction Profiles

The modulation of the quinoxaline scaffold allows for the fine-tuning of its interaction with target proteins. Structure-activity relationship (SAR) studies on various quinoxaline derivatives have provided a roadmap for designing more potent and selective inhibitors.

Replacing the chlorine atoms on the 6,7-dichloroquinoxaline-5,8-dione core with other functional groups can dramatically alter its binding characteristics. For example, the introduction of an arylamino group at the 6- or 7-position of a chloro-quinoxaline-5,8-dione has been shown to yield compounds with potent antiproliferative activity. nih.gov In the case of the previously mentioned 6-chloro-7-(2-morpholin-4-yl-ethylamino)quinoxaline-5,8-dione , the morpholin-ethylamino side chain is crucial for its interaction with the nucleocapsid protein. nih.govresearchgate.net

Furthermore, modifications at other positions of the quinoxaline ring can also have a profound impact. Studies on quinoxaline-based HCV NS3/4A protease inhibitors revealed that even small changes in the substituents at the P2 position could significantly affect the inhibitor's potency and resistance profile. nih.gov This underscores the sensitivity of protein-ligand interactions to subtle structural alterations.

Table 2: Influence of Structural Modifications on the Biological Activity of Quinoxaline Derivatives

| Structural Modification | Effect on Biological Activity | Reference |

| Introduction of an arylamino group at the 6- or 7-position | Can lead to potent antiproliferative activity. | nih.gov |

| Substitution at positions 2, 3, and 6 | Critical for activity against influenza A virus NS1A protein. | nih.gov |

| Small hydrophobic substituent at position 3 of P2 quinoxaline in HCV inhibitors | Effectively maintains activity against resistant variants. | nih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes for Complex Architectures

The true potential of 6,7-Dichloroquinoxaline-5,8-dione lies in its utility as a synthon for creating elaborate, multi-cyclic, and sterically congested molecular architectures. While its reactive C6 and C7 positions are known targets for nucleophilic substitution, future research should focus on leveraging this reactivity to build unprecedented chemical structures.

A key avenue of exploration is the use of this compound in tandem reactions and multi-component strategies. For instance, sequential or one-pot reactions involving different nucleophiles could lead to asymmetrically substituted quinoxalinediones, which are otherwise challenging to synthesize. Furthermore, employing modern cross-coupling methodologies (e.g., Suzuki, Stille, Buchwald-Hartwig amination) could attach a vast array of functional groups, from simple alkyl and aryl moieties to complex biomolecules and photosensitizers.

Research has already demonstrated that related chloro-quinoxaline-dione scaffolds can be used to synthesize complex derivatives such as 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones. nih.gov Future work should aim to construct highly fused polycyclic systems by reacting 6,7-Dichloroquinoxaline-5,8-dione with di- or multi-functional reagents, leading to novel ladder-type polymers or three-dimensional cage compounds with unique electronic and host-guest properties.

Advanced Computational Predictions for Reactivity and Interaction

To guide the ambitious synthetic work described above, a robust computational and theoretical research program is essential. Advanced computational chemistry can provide deep insights into the intrinsic properties of 6,7-Dichloroquinoxaline-5,8-dione, predicting its behavior and helping to design experiments more effectively.

Future studies should employ high-level Density Functional Theory (DFT) and ab initio methods to create a comprehensive electronic profile of the molecule. This includes calculating the molecular electrostatic potential (MEP) to identify the most electrophilic sites and predict the regioselectivity of nucleophilic attacks. For related dichlorinated quinoline-diones, computational methods have been crucial for understanding reactivity. rsc.org Applying these techniques to the quinoxaline (B1680401) core will be equally vital.

Furthermore, computational models can predict the outcomes of chemical modifications on the molecule's electronic properties, such as its HOMO-LUMO gap, electron affinity, and ionization potential. This predictive power is invaluable for designing new materials for organic electronics, such as n-type semiconductors. Molecular docking simulations also represent a major unexplored avenue, allowing researchers to predict how derivatives of 6,7-Dichloroquinoxaline-5,8-dione might interact with biological targets like enzymes or nucleic acids, guiding the development of new therapeutic agents. nih.govnih.gov

Table 1: Proposed Computational Parameters for Analysis

| Computational Parameter | Method | Significance for Future Research |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | DFT/B3LYP | Predicts sites for nucleophilic attack (C6/C7) and non-covalent interactions. |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT, TD-DFT | Determines electronic transition properties, redox potential, and suitability for organic electronics. |

| Natural Bond Orbital (NBO) Analysis | NBO Theory | Quantifies charge distribution, delocalization, and the nature of chemical bonds within the molecule. |

| Reaction Energy Profiles | QM/MM, DFT | Elucidates mechanistic pathways, identifies transition states, and predicts kinetic vs. thermodynamic products. |

| Molecular Docking Scores | AutoDock, GOLD | Predicts binding affinity and orientation with biological macromolecules (e.g., proteins, DNA). |

Exploration of Novel Supramolecular Assemblies

Crystal engineering and supramolecular chemistry offer a pathway to assemble 6,7-Dichloroquinoxaline-5,8-dione into highly ordered, functional materials. The molecule possesses multiple features conducive to forming non-covalent assemblies: an electron-deficient aromatic ring for π-π stacking, nitrogen and oxygen atoms as hydrogen bond acceptors, and chlorine atoms as potential halogen bond donors. rsc.org

Future research should systematically explore the co-crystallization of 6,7-Dichloroquinoxaline-5,8-dione with a library of complementary molecules. For example, co-crystals with electron-rich aromatic compounds (e.g., pyrene, perylene) could lead to charge-transfer complexes with interesting photophysical or conductive properties. The use of molecules with strong hydrogen bond donor groups (e.g., hydroquinones, ureas) could direct the formation of specific 1D, 2D, or 3D networks.

The ultimate goal is to move beyond simple crystals and fabricate functional supramolecular materials. This could include liquid crystals, where the quinoxaline derivative is the core mesogen, or porous organic frameworks, where it acts as a rigid building block. Such materials could find applications in gas separation, sensing, or catalysis.

Table 2: Potential Non-covalent Interactions and Supramolecular Motifs

| Interaction Type | Molecular Site | Potential Complementary Partner | Resulting Supramolecular Motif |

|---|---|---|---|

| π-π Stacking | Quinoxaline Ring System | Electron-rich aromatics (e.g., pyrene) | Alternating donor-acceptor stacks |

| Hydrogen Bonding | Dione (B5365651) Oxygen, Pyrazine (B50134) Nitrogen | Alcohols, amides, carboxylic acids | Chains, sheets, rosettes |

| Halogen Bonding | C6-Cl, C7-Cl | Lewis bases (e.g., pyridines, N-oxides) | Directed linear assemblies |

| Charge-Transfer Interaction | Electron-deficient quinone | Electron-donating molecules | Colored complexes with electronic utility |

Detailed Mechanistic Studies of Molecular Interactions at the Atomic Level

A profound understanding of reaction mechanisms is critical for controlling chemical transformations and achieving desired outcomes. For 6,7-Dichloroquinoxaline-5,8-dione, detailed mechanistic studies of its fundamental reactions, particularly nucleophilic aromatic substitution (SNAr), are an essential area for future work. Research on the analogous 6,7-dichloroquinoline-5,8-dione (B1222834) has revealed unexpected reaction pathways and regioselectivity, highlighting the need for careful mechanistic investigation. nih.gov

Future research should combine kinetic analysis with advanced spectroscopic techniques. For example, in situ NMR or stopped-flow UV-Vis spectroscopy can be used to monitor reaction progress in real-time, potentially identifying and characterizing short-lived intermediates like Meisenheimer complexes.

These experimental approaches should be performed in concert with the computational studies outlined in section 8.2. By mapping the complete potential energy surface for a reaction, researchers can gain an atomic-level picture of the transition states and intermediates involved. This synergistic approach will not only explain observed reactivity and regioselectivity but also enable the rational design of catalysts and reaction conditions to steer reactions toward specific, desired products, transforming the synthesis of complex quinoxaline-based molecules from a matter of trial-and-error to one of precise molecular design.

Q & A

Q. What are the key synthetic routes for 6,7-dichloroquinoxaline-5,8-dione, and how can yield be optimized?

Category: Synthesis & Optimization The compound is typically synthesized via multi-step routes starting from precursors like 4-aminophenol. A critical step involves chloroxidation of intermediates such as the sulfuric acid salt of 8-amino-5-quinoxalinol, achieving an overall yield of 27% in an 8-step process . To optimize yields:

- Temperature control : Maintain precise temperatures during chlorination steps to minimize side reactions.

- Purification : Use column chromatography or recrystallization to isolate intermediates.

- Catalyst screening : Explore alternative catalysts (e.g., Lewis acids) to improve reaction efficiency.

Q. How do researchers design experiments to assess the cytotoxicity of 6,7-dichloroquinoxaline-5,8-dione derivatives?

Category: Experimental Design A factorial design approach is recommended to evaluate variables like substituent groups, concentration ranges, and cell lines. For example:

Advanced Research Questions

Q. How can structural modifications of 6,7-dichloroquinoxaline-5,8-dione enhance DNA-binding affinity and antitumor activity?

Category: Structure-Activity Relationship (SAR)

- Bulky side chains : Introduce pyridyl or indolizinoquinoxaline moieties to stabilize DNA intercalation complexes. Derivatives like 2,3-diethyl-5,10-pyrazinoquinoxalinedione show enhanced cytotoxicity (IC50 = 1.30 µM) due to increased hydrophobic interactions .

- Electron-withdrawing groups : Add chloro or nitro substituents to improve redox activity, facilitating DNA strand breaks.

Q. What methodologies resolve contradictions in cytotoxicity data across different studies?

Category: Data Analysis & Validation Inconsistent results often arise from variations in assay conditions or cell line heterogeneity. Mitigation strategies include:

- Standardized protocols : Adopt CLSI guidelines for cell viability assays (e.g., MTT, ATP luminescence).

- Meta-analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA with post-hoc Tukey) to identify outliers.

- Mechanistic validation : Confirm activity via secondary assays (e.g., topoisomerase IB inhibition, comet assay for DNA damage) .

Q. How can computational models predict the pharmacokinetic properties of 6,7-dichloroquinoxaline-5,8-dione derivatives?

Category: Computational Chemistry

- Molecular docking : Use AutoDock Vina to simulate interactions with DNA or topoisomerase IB active sites.

- ADMET prediction : Employ tools like SwissADME to estimate bioavailability, logP, and metabolic stability.

- QSAR modeling : Develop regression models correlating substituent electronegativity with cytotoxicity .

Q. What experimental strategies validate the mechanism of action for 6,7-dichloroquinoxaline-5,8-dione in cancer cells?

Category: Mechanistic Studies